Trimethylolpropane triglycidyl ether

Catalog No.
S3711178
CAS No.
30499-70-8
M.F
C15H26O6
M. Wt
302.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane triglycidyl ether

CAS Number

30499-70-8

Product Name

Trimethylolpropane triglycidyl ether

IUPAC Name

2-[2,2-bis(oxiran-2-ylmethoxymethyl)butoxymethyl]oxirane

Molecular Formula

C15H26O6

Molecular Weight

302.36 g/mol

InChI

InChI=1S/C15H26O6/c1-2-15(9-16-3-12-6-19-12,10-17-4-13-7-20-13)11-18-5-14-8-21-14/h12-14H,2-11H2,1H3

InChI Key

QECCQGLIYMMHCR-UHFFFAOYSA-N

SMILES

CCC(COCC1CO1)(COCC2CO2)COCC3CO3

Canonical SMILES

CCC(COCC1CO1)(COCC2CO2)COCC3CO3

Trimethylolpropane triglycidyl ether is a trifunctional aliphatic glycidyl ether epoxide monomer, primarily recognized for its three reactive epoxy end-groups. This compound is characterized by its low viscosity and is typically utilized as a crosslinking agent in various applications, enhancing the chemical and mechanical resistance of materials. The IUPAC name for this compound is 2-[2,2-bis(oxiran-2-ylmethoxymethyl)butoxymethyl]oxirane, and it has a molecular weight of 302.36 g/mol .

This compound appears as a colorless to yellow liquid with a density of 1.157 g/mL at 25 °C. Its unique structure allows it to participate in various

Due to its reactive epoxy groups:

  • Crosslinking Reactions: The epoxy groups can react with amines, acids, and alcohols, leading to the formation of crosslinked networks. This property is essential for creating durable coatings and adhesives.
  • Curing Processes: It can be cured at low temperatures (around 100 °C), which is compatible with plastic substrates, making it suitable for electronic applications such as organic field-effect transistors .
  • Modification Reactions: The compound can be modified to enhance properties such as thermal stability and adsorption performance when used in hydrogels or other polymeric systems .

Trimethylolpropane triglycidyl ether exhibits significant biological activity, particularly in terms of toxicity:

  • It is classified as toxic to aquatic life with long-lasting effects.
  • The compound may cause severe skin burns and eye damage.
  • There are concerns regarding its potential effects on fertility and development in unborn children .

Due to these properties, handling precautions are essential when working with this compound in laboratory or industrial settings.

The synthesis of trimethylolpropane triglycidyl ether typically involves the epoxidation of trimethylolpropane using epichlorohydrin or similar reagents. Common methods include:

  • Direct Epoxidation: This method uses epichlorohydrin in the presence of a base catalyst to form the triglycidyl ether.
  • Ring-Opening Polymerization: The compound can also be synthesized via ring-opening polymerization techniques, which allow for the incorporation of various functional groups into the final product .
  • Modification of Existing Polymers: Trimethylolpropane triglycidyl ether can be utilized as a chain extender or crosslinker in the modification of existing polymer systems, such as polyurethanes and epoxy resins .

Trimethylolpropane triglycidyl ether has a wide range of applications across various industries:

  • Coatings: It is used in formulating low-temperature curing coatings that exhibit high durability and chemical resistance.
  • Adhesives: The compound is an additive in fast-setting adhesives due to its crosslinking capabilities.
  • Electronics: It serves as a substrate film for zirconium oxide and is integral in the fabrication of organic field-effect transistors where it enhances performance characteristics .
  • Hydrogels: In biomedical applications, it improves thermal stability and adsorption properties when modifying natural polymers like xanthan gum .

Interaction studies involving trimethylolpropane triglycidyl ether primarily focus on its reactivity with various functional groups:

  • Reactivity with Amines: The epoxy groups readily react with amines to form stable linkages, which are crucial for developing durable materials.
  • Compatibility with Other Polymers: Studies have shown that trimethylolpropane triglycidyl ether enhances the compatibility of aromatic epoxy systems while reducing viscosity .

These interactions underline its versatility and effectiveness as a crosslinking agent.

Several compounds share structural similarities with trimethylolpropane triglycidyl ether, but each has unique properties that distinguish them:

Compound NameStructure TypeKey Characteristics
Glycidyl methacrylateMonofunctional glycidyl etherUsed primarily in polymerization processes; lower viscosity than trimethylolpropane triglycidyl ether.
Diglycidyl ether of bisphenol ADifunctional glycidyl etherHigher thermal stability; commonly used in epoxy resins.
Epoxy resin based on phenolic novolakMultifunctional epoxy resinExcellent heat resistance; used mainly in high-performance coatings.

Trimethylolpropane triglycidyl ether stands out due to its trifunctional nature, allowing for enhanced crosslinking density compared to monofunctional or difunctional counterparts. This property contributes to its superior mechanical strength and chemical resistance in various applications .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

6

Exact Mass

302.17293854 g/mol

Monoisotopic Mass

302.17293854 g/mol

Heavy Atom Count

21

Related CAS

42765-17-3

Dates

Modify: 2023-08-20

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